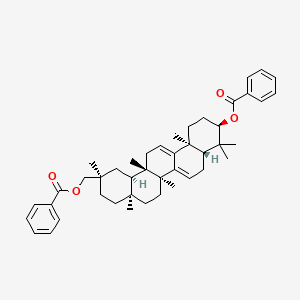

3,29-O-Dibenzoyloxykarounidiol

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,4aS,6aS,8aR,10R,12aS,14aS,14bR)-10-benzoyloxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicen-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H56O4/c1-39(2)34-19-18-33-32(42(34,5)22-21-36(39)48-38(46)31-16-12-9-13-17-31)20-23-44(7)35-28-40(3,24-25-41(35,4)26-27-43(33,44)6)29-47-37(45)30-14-10-8-11-15-30/h8-18,20,34-36H,19,21-29H2,1-7H3/t34-,35+,36+,40+,41+,42+,43+,44-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTSZUVCSDUONDF-GJSTXJOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)C)OC(=O)C7=CC=CC=C7)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)[C@]3(CC2)C)C)(C)COC(=O)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H56O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3,29-O-Dibenzoyloxykarounidiol: A Triterpenoid from Trichosanthes kirilowii

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,29-O-Dibenzoyloxykarounidiol is a pentacyclic triterpenoid (B12794562) that has been isolated from the seeds of Trichosanthes kirilowii Maxim. (Cucurbitaceae). While research on this specific derivative is limited, the parent compound, karounidiol (B1673296), and other related triterpenoids from T. kirilowii have demonstrated various biological activities, including anti-inflammatory and potential anti-tumor-promoting effects. This technical guide synthesizes the available information on 3,29-O-Dibenzoyloxykarounidiol and related compounds, providing a comprehensive overview of its chemical properties and inferred biological potential. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic development of this natural product.

Introduction

Trichosanthes kirilowii, a plant used in traditional Chinese medicine, is a rich source of diverse bioactive compounds. Among these are a variety of triterpenoids, a class of natural products known for their wide range of pharmacological activities. 3,29-O-Dibenzoyloxykarounidiol is a derivative of karounidiol, a D:C-friedo-oleanane type triterpenoid. The addition of two benzoyloxy groups to the karounidiol scaffold at positions 3 and 29 is expected to significantly influence its lipophilicity and interaction with biological targets. While direct biological studies on 3,29-O-Dibenzoyloxykarounidiol are not extensively reported in the current literature, the known activities of its parent compound and other triterpenoids from the same plant suggest that it may possess noteworthy therapeutic potential.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 3,29-O-Dibenzoyloxykarounidiol is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄₄H₅₆O₄ | [1] |

| Molecular Weight | 648.9 g/mol | [1] |

| CAS Number | 389122-01-4 | [1] |

| Class | Triterpenoid | [1] |

| Parent Compound | Karounidiol | [2] |

| Source | Seeds of Trichosanthes kirilowii Maxim. | [2] |

Potential Biological Activities and Mechanism of Action (Inferred from Related Compounds)

Direct experimental data on the biological activity and mechanism of action of 3,29-O-Dibenzoyloxykarounidiol is scarce. However, studies on karounidiol and other triterpenoids isolated from Trichosanthes kirilowii provide valuable insights into its potential pharmacological profile.

A study on multiflorane-type triterpenoids from the seeds of Trichosanthes kirilowii demonstrated that many of these compounds, including karounidiol, exhibit inhibitory effects on the Epstein-Barr virus early antigen (EBV-EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) in Raji cells. This assay is a primary screening test for anti-tumor promoters. Karounidiol itself was also evaluated for its cytotoxic activity against human cancer cell lines and showed cytotoxicity, particularly against a human renal cancer cell line.

Furthermore, other D:C-friedo-oleanane triterpenes isolated from the same plant source have shown marked anti-inflammatory activity in a TPA-induced ear inflammation model in mice.

Based on this information, it can be hypothesized that 3,29-O-Dibenzoyloxykarounidiol may also possess anti-inflammatory and anti-tumor-promoting activities. The benzoyloxy moieties could enhance its cellular uptake and interaction with molecular targets compared to the parent diol, potentially leading to increased potency.

Postulated Signaling Pathways

Given the anti-inflammatory and anti-tumor activities of related compounds, potential signaling pathways that 3,29-O-Dibenzoyloxykarounidiol might modulate include:

-

NF-κB Signaling Pathway: Many anti-inflammatory natural products are known to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial pathway involved in inflammation and cancer, and is a common target for triterpenoids.

-

Apoptosis Pathway: The cytotoxic effects of karounidiol suggest that its derivatives might induce apoptosis in cancer cells through intrinsic or extrinsic pathways.

Further research is required to elucidate the precise mechanisms and signaling pathways affected by 3,29-O-Dibenzoyloxykarounidiol.

Experimental Protocols (General)

As no specific experimental protocols for 3,29-O-Dibenzoyloxykarounidiol are available, this section provides a generalized workflow for the isolation and biological evaluation of triterpenoids from plant sources.

Isolation and Purification

-

Extraction: The dried and powdered seeds of Trichosanthes kirilowii are typically extracted with a non-polar solvent such as hexane (B92381) to remove lipids, followed by extraction with a more polar solvent like methanol (B129727) or ethanol.

-

Fractionation: The crude extract is then partitioned between different solvents (e.g., water and ethyl acetate) to separate compounds based on polarity.

-

Chromatography: The active fraction is subjected to a series of chromatographic techniques for purification. This may include:

-

Silica gel column chromatography.

-

Sephadex LH-20 column chromatography.

-

High-performance liquid chromatography (HPLC), often using a reversed-phase C18 column.

-

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., renal, colon, breast) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of 3,29-O-Dibenzoyloxykarounidiol for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.

Anti-inflammatory Assay (TPA-Induced Mouse Ear Edema)

-

Animal Model: An acute inflammation model is induced in mice by the topical application of TPA to the ear.

-

Treatment: The test compound (3,29-O-Dibenzoyloxykarounidiol) is applied topically to the ear, either before or after TPA application.

-

Edema Measurement: After a specific period, the ear thickness is measured using a micrometer, or ear punch biopsies are taken and weighed to quantify the edema.

-

Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in edema compared to the TPA-treated control group.

Visualizations

Caption: Structural relationship between Karounidiol and its derivative.

Caption: General workflow for natural product isolation and screening.

Conclusion and Future Directions

3,29-O-Dibenzoyloxykarounidiol is a structurally interesting triterpenoid from Trichosanthes kirilowii. While direct evidence of its biological activity is currently lacking, the pharmacological profiles of its parent compound, karounidiol, and other related triterpenoids from the same source strongly suggest its potential as an anti-inflammatory and/or anti-cancer agent.

Future research should focus on the following areas:

-

Isolation and Characterization: Development of efficient methods for the isolation of 3,29-O-Dibenzoyloxykarounidiol in sufficient quantities for comprehensive biological evaluation.

-

In Vitro Screening: Systematic evaluation of its cytotoxic effects against a panel of human cancer cell lines and its anti-inflammatory properties in various cellular models.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

-

In Vivo Efficacy: Assessment of its therapeutic potential in preclinical animal models of cancer and inflammatory diseases.

The exploration of 3,29-O-Dibenzoyloxykarounidiol represents a promising avenue for the discovery of novel therapeutic leads from natural sources. This guide provides a starting point for researchers to build upon and unlock the full potential of this intriguing molecule.

References

In-Depth Technical Guide to 3,29-O-Dibenzoyloxykarounidiol: Structure, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,29-O-Dibenzoyloxykarounidiol is a naturally occurring pentacyclic triterpenoid. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and potential biological activities based on available scientific literature. While specific experimental data for this particular compound remains limited, this guide synthesizes information on its structural class and related compounds to offer valuable insights for research and development.

Chemical Structure and Identification

3,29-O-Dibenzoyloxykarounidiol belongs to the D:C-friedo-oleanane class of triterpenes. Its core structure is karounidiol (B1673296), which is substituted with two benzoyloxy groups at positions 3 and 29.

Chemical Name: 3,29-O-Dibenzoyloxykarounidiol CAS Number: 389122-01-4 Molecular Formula: C₄₄H₅₆O₄ Molecular Weight: 648.9 g/mol

The general workflow for the isolation and identification of such a compound from its natural source, typically the seeds of Trichosanthes kirilowii, is outlined below.

Caption: General workflow for the isolation and characterization of 3,29-O-Dibenzoyloxykarounidiol.

Physicochemical Properties

Quantitative data on the physicochemical properties of 3,29-O-Dibenzoyloxykarounidiol are not extensively reported in publicly available literature. The table below summarizes the available information.

| Property | Value | Source |

| Molecular Formula | C₄₄H₅₆O₄ | PubChem[1] |

| Molecular Weight | 648.9 g/mol | PubChem[1] |

| CAS Number | 389122-01-4 | Commercial |

| Physical Description | Likely a solid at room temperature. | Inferred |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone. | Commercial |

Spectroscopic Data

Experimental Protocols

As the primary literature detailing the isolation and characterization of 3,29-O-Dibenzoyloxykarounidiol could not be located, a generalized experimental protocol based on the isolation of similar triterpenoids from Trichosanthes kirilowii seeds is provided for reference.

4.1. General Isolation Procedure for Triterpenoids from Trichosanthes kirilowii Seeds

-

Extraction: The dried and powdered seeds of Trichosanthes kirilowii are extracted with a non-polar solvent such as n-hexane to remove lipids, followed by extraction with a more polar solvent like ethyl acetate or methanol (B129727) to obtain the triterpenoid-containing fraction.

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) of increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar profiles are combined.

-

Purification: The combined fractions containing the target compounds are further purified by repeated column chromatography or by high-performance liquid chromatography (HPLC) to yield the pure compounds.

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.

Biological Activity and Potential Signaling Pathways

While specific biological activity data for 3,29-O-Dibenzoyloxykarounidiol is scarce, research on related karounidiol derivatives and other triterpenes isolated from Trichosanthes kirilowii suggests potential pharmacological effects.

5.1. Anti-inflammatory Activity

Several D:C-friedo-oleanane triterpenes isolated from the seeds of Trichosanthes kirilowii have demonstrated marked inhibitory activity against 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation in mice.[1] This suggests that 3,29-O-Dibenzoyloxykarounidiol may also possess anti-inflammatory properties. The potential mechanism could involve the inhibition of pro-inflammatory signaling pathways.

Caption: Putative anti-inflammatory mechanism of action.

5.2. Cytotoxic Activity

Karounidiol and its derivatives have been investigated for their cytotoxic activity against various cancer cell lines. This suggests that 3,29-O-Dibenzoyloxykarounidiol could be a subject of interest in oncology research. The potential mechanism of cytotoxicity often involves the induction of apoptosis.

Caption: Potential cytotoxic mechanism via apoptosis induction.

Summary and Future Directions

3,29-O-Dibenzoyloxykarounidiol is a member of a promising class of bioactive triterpenoids. Based on the activities of structurally related compounds, it holds potential for anti-inflammatory and cytotoxic applications. However, a significant gap in the scientific literature exists regarding its specific biological activities and mechanistic pathways.

Future research should focus on:

-

The definitive isolation and complete spectroscopic characterization of 3,29-O-Dibenzoyloxykarounidiol.

-

Screening for a broad range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-microbial effects.

-

Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Semi-synthetic modifications of the molecule to explore structure-activity relationships and optimize its therapeutic potential.

This technical guide provides a foundational understanding of 3,29-O-Dibenzoyloxykarounidiol for the scientific community, highlighting the need for further investigation to unlock its full therapeutic potential.

References

The Natural Provenance and Isolation of 3,29-O-Dibenzoyloxykarounidiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,29-O-Dibenzoyloxykarounidiol is a complex triterpenoid (B12794562) of significant interest within the scientific community, primarily due to its natural origin and potential pharmacological applications. This document provides a comprehensive overview of the primary natural source of this compound, Trichosanthes kirilowii Maxim., and details the experimental methodologies for its isolation and purification. The presented protocols are based on established scientific literature and are intended to serve as a technical guide for researchers in natural product chemistry and drug discovery. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrammatic representations.

Natural Source

The principal natural source of 3,29-O-Dibenzoyloxykarounidiol is the seeds of Trichosanthes kirilowii Maxim., a flowering plant in the family Cucurbitaceae.[1] This species is native to China and has a history of use in traditional medicine. The compound is a derivative of karounidiol, another triterpene found in the same plant species.

Isolation Methodologies

The isolation of 3,29-O-Dibenzoyloxykarounidiol from the seeds of Trichosanthes kirilowii is a multi-step process that involves initial extraction, removal of fatty components, and subsequent chromatographic purification of the non-saponifiable fraction. The following protocol is a synthesized methodology based on common practices for isolating triterpenoids from this source.

General Experimental Workflow

The overall process for isolating 3,29-O-Dibenzoyloxykarounidiol can be broken down into several key stages, as illustrated in the workflow diagram below.

Detailed Experimental Protocol

2.2.1. Extraction of Crude Lipids

-

Preparation of Plant Material: The dried seeds of Trichosanthes kirilowii are ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction: The powdered seeds are then subjected to exhaustive extraction with a non-polar solvent. Dichloromethane is an effective choice for this purpose. The extraction can be performed at room temperature with continuous stirring or through Soxhlet extraction for higher efficiency.

-

Filtration and Concentration: The resulting mixture is filtered to remove solid plant material. The filtrate, containing the crude extract, is then concentrated under reduced pressure using a rotary evaporator to yield a viscous oily residue.

2.2.2. Saponification and Isolation of Unsaponifiable Matter

-

Saponification: The crude lipid extract is refluxed with a solution of potassium hydroxide (B78521) (KOH) in aqueous ethanol. This process, known as saponification, converts the fatty acid esters (oils) into water-soluble soaps.

-

Extraction of Unsaponifiables: After cooling, the reaction mixture is diluted with water and extracted multiple times with a non-polar solvent such as diethyl ether or dichloromethane. The triterpenoids, including 3,29-O-Dibenzoyloxykarounidiol, are not saponified and will partition into the organic layer.

-

Washing and Drying: The combined organic extracts are washed with water to remove any remaining soap and then dried over an anhydrous salt like sodium sulfate. The solvent is subsequently removed under reduced pressure to yield the unsaponifiable fraction.

2.2.3. Chromatographic Purification

-

Silica Gel Column Chromatography: The unsaponifiable matter is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Fractions enriched with 3,29-O-Dibenzoyloxykarounidiol may require further purification, potentially using High-Performance Liquid Chromatography (HPLC), to obtain the compound in a highly pure form.

Quantitative Data

While specific yields for 3,29-O-Dibenzoyloxykarounidiol are not extensively reported in readily available literature, the following table provides a general overview of the expected outcomes at different stages of the isolation process, based on typical triterpenoid isolation procedures from plant materials.

| Stage of Isolation | Parameter | Typical Value Range | Notes |

| Initial Extraction | Crude Lipid Yield | 15 - 30% (w/w) of dried seeds | Highly dependent on the specific batch of seeds and extraction efficiency. |

| Saponification | Unsaponifiable Matter Yield | 1 - 5% (w/w) of crude lipids | This fraction contains the triterpenoids, sterols, and other non-saponifiable compounds. |

| Chromatography | Pure Compound Yield | Variable | The final yield of 3,29-O-Dibenzoyloxykarounidiol is dependent on its concentration in the unsaponifiable matter and the efficiency of the chromatographic separation. |

Structure Elucidation

The identification and structural confirmation of 3,29-O-Dibenzoyloxykarounidiol are achieved through a combination of spectroscopic techniques.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities and associated signaling pathways of 3,29-O-Dibenzoyloxykarounidiol. However, other triterpenoids isolated from Trichosanthes kirilowii have demonstrated biological effects, such as anti-inflammatory properties. Further research is warranted to elucidate the pharmacological profile of 3,29-O-Dibenzoyloxykarounidiol.

Conclusion

This technical guide has outlined the natural source and a detailed methodology for the isolation of 3,29-O-Dibenzoyloxykarounidiol from the seeds of Trichosanthes kirilowii. The provided experimental workflow and protocols offer a solid foundation for researchers aiming to isolate and study this and other related triterpenoids. The structured presentation of data and visual diagrams are intended to facilitate a clear understanding of the processes involved. Future investigations into the biological activities of this compound are encouraged to unlock its full therapeutic potential.

References

The Discovery and History of Karounidiol-Type Triterpenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karounidiol (B1673296), a pentacyclic triterpenoid (B12794562), represents a significant member of the diverse family of natural products. First isolated from the seeds of Trichosanthes kirilowii Maxim., a plant used in traditional medicine, karounidiol and its related compounds have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and experimental protocols related to karounidiol-type triterpenoids.

Discovery and History

The journey of karounidiol's discovery is rooted in the exploration of natural products for medicinally active compounds. The initial isolation and structural elucidation of karounidiol were pivotal in understanding a new subclass of triterpenoids.

Early Investigations: The initial studies on the chemical constituents of Trichosanthes kirilowii seeds focused on the unsaponifiable matter of the seed oil. Researchers employed techniques like silica (B1680970) gel column chromatography to separate the complex mixture of compounds present in the plant extract.

Structure Elucidation: The definitive structure of karounidiol was established through a combination of spectroscopic methods and X-ray crystallography.[1] Spectroscopic data provided the foundational evidence for its pentacyclic triterpenoid skeleton. The relative stereochemistry of karounidiol was ultimately confirmed as (3α,13α,14β, 20α)-3,29-dihydroxy-13-methyl-26-norolean-7,9(11)-diene through single-crystal X-ray diffraction analysis.[1] This detailed structural information was crucial for its classification and for understanding its potential structure-activity relationships.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of karounidiol is essential for its further study and potential development.

Table 1: Physicochemical Properties of Karounidiol

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₂ | [1] |

| Molecular Weight | 440.7 g/mol | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

| Melting Point | Not explicitly found in search results | |

| Optical Rotation | Not explicitly found in search results | |

| Solubility | Not explicitly found in search results |

Table 2: Crystallographic Data of Karounidiol

| Parameter | Value | Reference |

| a | 7.515(1) Å | [1] |

| b | 14.407(1) Å | [1] |

| c | 27.799(2) Å | [1] |

| V | 3009.8(5) ų | [1] |

| Z | 4 | [1] |

| Calculated Density (Dx) | 1.087 g/cm³ | [1] |

Table 3: NMR Spectroscopic Data for Karounidiol

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| ¹H NMR | Data not explicitly found in search results | |||

| ¹³C NMR | Data not explicitly found in search results |

Note: While the use of ¹H and ¹³C NMR was instrumental in the structure elucidation of karounidiol, specific and complete datasets for chemical shifts and coupling constants were not available in the provided search results.

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and characterization of karounidiol based on available information.

Isolation and Purification of Karounidiol

The primary source for the isolation of karounidiol is the seeds of Trichosanthes kirilowii. The general workflow involves extraction of the fatty oil, followed by saponification to separate the unsaponifiable lipids, which are then subjected to chromatographic purification.

Experimental Workflow for Karounidiol Isolation

Detailed Steps:

-

Fatty Oil Extraction: The seeds of Trichosanthes kirilowii are ground and extracted with a non-polar solvent such as diethyl ether to obtain the fatty oil.

-

Saponification: The extracted fatty oil is then subjected to saponification by refluxing with a solution of potassium hydroxide (B78521) in ethanol. This process hydrolyzes the triglycerides into glycerol (B35011) and fatty acid salts (soap).

-

Separation of Unsaponifiable Lipids: The unsaponifiable matter, which contains triterpenoids like karounidiol, is separated from the saponified mixture by extraction with a non-polar solvent like diethyl ether.

-

Silica Gel Column Chromatography: The crude unsaponifiable lipid fraction is then purified using silica gel column chromatography. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is typically used to separate the individual components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Crystallization: Fractions containing pure karounidiol are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system to obtain pure crystals of karounidiol.

Structure Elucidation Methodologies

The structural characterization of karounidiol relies on a combination of modern spectroscopic techniques.

Key Techniques:

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyl (-OH) groups.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the precise placement of protons and functional groups.

-

X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in its crystalline state, confirming the stereochemistry.[1]

Biological Activities and Signaling Pathways

While specific quantitative data for karounidiol's biological activities are limited in the available literature, related compounds from Trichosanthes kirilowii have demonstrated cytotoxic effects. Triterpenoids, as a class, are known to possess a wide range of pharmacological properties, including anti-inflammatory and anticancer activities.

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways are critical regulators of inflammation and cell survival. Many natural products exert their anti-inflammatory and anticancer effects by modulating these pathways. Although direct evidence for karounidiol's interaction with these pathways is not yet established, it represents a plausible mechanism of action that warrants further investigation.

Hypothesized Signaling Pathway Modulation by Karounidiol-Type Triterpenoids

Conclusion and Future Directions

Karounidiol and its analogs represent a promising class of triterpenoids with potential for further investigation in drug discovery. While the foundational work on its discovery and structure has been laid, there remains a significant need for more detailed research. Future studies should focus on:

-

Comprehensive Physicochemical Characterization: Determining key parameters like melting point, optical rotation, and solubility in various pharmaceutically relevant solvents.

-

Complete Spectroscopic Datasets: Publishing detailed and assigned ¹H and ¹³C NMR data to serve as a reference for future identification and synthesis efforts.

-

Quantitative Biological Evaluation: Conducting a battery of in vitro and in vivo assays to determine the specific IC₅₀ or EC₅₀ values of karounidiol for its anti-inflammatory, cytotoxic, and other potential biological activities.

-

Mechanism of Action Studies: Investigating the direct molecular targets and signaling pathways modulated by karounidiol to understand its mechanism of action at a cellular level.

The elucidation of these missing pieces of information will be critical in unlocking the full therapeutic potential of karounidiol-type triterpenoids.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 3,29-O-Dibenzoyloxykarounidiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biosynthetic pathway of 3,29-O-Dibenzoyloxykarounidiol, a complex triterpenoid (B12794562) found in Trichosanthes kirilowii Maxim. (snakegourd seed). While the complete enzymatic cascade has yet to be fully elucidated, this document synthesizes current knowledge on triterpenoid biosynthesis to propose a putative pathway. We will explore the formation of the core karounidiol (B1673296) skeleton, a D:C-friedo-oleanane-type triterpenoid, and the subsequent benzoylation steps. This guide also provides a compilation of experimental protocols for the isolation and characterization of this class of compounds, alongside a summary of relevant quantitative data.

Introduction

3,29-O-Dibenzoyloxykarounidiol is a naturally occurring multiflorane-type triterpenoid ester. Its core structure, karounidiol, possesses a distinctive D:C-friedo-oleana-7,9(11)-diene-3α,29-diol framework.[1] Triterpenoids, a diverse class of natural products derived from a C30 precursor, exhibit a wide range of biological activities and have garnered significant interest in drug discovery and development. Understanding the biosynthetic pathways of these complex molecules is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This guide aims to provide a comprehensive overview of the current understanding and a hypothetical pathway for the biosynthesis of 3,29-O-Dibenzoyloxykarounidiol, targeted at researchers and professionals in the field.

Proposed Biosynthetic Pathway of 3,29-O-Dibenzoyloxykarounidiol

The biosynthesis of 3,29-O-Dibenzoyloxykarounidiol can be conceptually divided into three main stages:

-

Formation of the Triterpenoid Precursor: Assembly of the linear C30 precursor, 2,3-oxidosqualene (B107256), via the mevalonate (B85504) (MVA) pathway.

-

Cyclization and Rearrangement: Cyclization of 2,3-oxidosqualene to form the pentacyclic oleanane (B1240867) skeleton, followed by skeletal rearrangements to yield the D:C-friedo-oleanane core of karounidiol.

-

Post-Cyclization Modifications: Oxidative modifications and subsequent benzoylation at the C-3 and C-29 positions.

Stage 1: The Mevalonate Pathway and Formation of 2,3-Oxidosqualene

The biosynthesis begins with the universal precursor of isoprenoids, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate (MVA) pathway in the cytoplasm. A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of farnesyl pyrophosphate (FPP). Two molecules of FPP then undergo a head-to-head condensation to form squalene (B77637). Finally, squalene is epoxidized to 2,3-oxidosqualene by squalene epoxidase.

Stage 2: Putative Pathway for Karounidiol Skeleton Formation

The formation of the unique D:C-friedo-oleanane skeleton of karounidiol is a critical and complex step. It is hypothesized to proceed through the following steps:

-

Cyclization to β-Amyrin: 2,3-oxidosqualene is first cyclized by β-amyrin synthase, an oxidosqualene cyclase (OSC), to form the pentacyclic oleanane cation, which is then deprotonated to yield β-amyrin.

-

Skeletal Rearrangement: A series of hydride and methyl shifts, likely catalyzed by a specific and yet uncharacterized OSC or a series of enzymes, would lead to the friedo-oleanane backbone.

-

Formation of the Diene System: Subsequent enzymatic steps would introduce the conjugated diene system at the 7 and 9(11) positions.

Stage 3: Hydroxylation and Benzoylation

The final steps in the biosynthesis of 3,29-O-Dibenzoyloxykarounidiol involve site-specific hydroxylation and benzoylation:

-

Hydroxylation: Cytochrome P450 monooxygenases (CYP450s) are likely responsible for the introduction of hydroxyl groups at the C-3α and C-29 positions of the karounidiol skeleton.

-

Benzoylation: The two hydroxyl groups are then esterified with benzoic acid. This reaction is catalyzed by one or more benzoyltransferases, which utilize benzoyl-CoA as the acyl donor.

Experimental Protocols

Detailed experimental protocols for the biosynthesis of 3,29-O-Dibenzoyloxykarounidiol are not available as the pathway has not been fully elucidated. However, this section provides a general methodology for the isolation and characterization of karounidiol and its derivatives from their natural source, Trichosanthes kirilowii seeds, based on published literature.

Extraction and Isolation

-

Plant Material: Dried and powdered seeds of Trichosanthes kirilowii.

-

Extraction: The powdered material is typically extracted with a non-polar solvent like n-hexane to obtain a crude oil.

-

Saponification: The oil is saponified using a standard procedure with alcoholic potassium hydroxide (B78521) to separate the saponifiable and unsaponifiable fractions. Karounidiol is found in the unsaponifiable matter.[2]

-

Chromatography: The unsaponifiable fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate (B1210297) to separate the different components.[2]

-

Purification: Fractions containing karounidiol and its derivatives are further purified by repeated column chromatography and/or preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Structural Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC experiments are used to determine the complete chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and carbonyl groups.

-

X-ray Crystallography: To unambiguously determine the three-dimensional structure of crystalline compounds.[2]

Quantitative Data

Quantitative data on the biosynthesis of 3,29-O-Dibenzoyloxykarounidiol is scarce. The following table summarizes some of the reported analytical data for a related compound, 3,29-Dibenzoyl karounitriol.

| Parameter | Value | Method | Reference |

| Linear Range (in GualouXiebai drop pills) | 0.028125 - 2.7 µg | HPLC-DAD | [3] |

| Linear Equation | Y = 545399.8342X + 6081.7059 | HPLC-DAD | [3] |

| Correlation Coefficient (r) | 0.9998 | HPLC-DAD | [3] |

| Average Recovery | 101.0% | HPLC-DAD | [3] |

| RSD | 4.93% | HPLC-DAD | [3] |

| Average Content (in GualouXiebai drop pills) | 0.053% | HPLC-DAD | [3] |

| Linear Range (in rat plasma) | 0.125 - 50 ng/mL | LC-MS/MS | [3] |

| Lower Limit of Quantification (in rat plasma) | 0.125 ng/mL | LC-MS/MS | [3] |

| Intra- and Inter-day Precision (CV) | <10.1% | LC-MS/MS | [3] |

| Accuracy (RE) | within ±11.7% | LC-MS/MS | [3] |

Conclusion and Future Perspectives

The biosynthesis of 3,29-O-Dibenzoyloxykarounidiol is a fascinating example of the chemical complexity generated by plant metabolic pathways. While a putative pathway can be proposed based on our understanding of triterpenoid biosynthesis, the specific enzymes responsible for the key skeletal rearrangement and benzoylation steps remain to be identified. Future research should focus on the isolation and characterization of these enzymes from Trichosanthes kirilowii. The elucidation of the complete biosynthetic pathway will not only provide fundamental insights into plant biochemistry but also pave the way for the heterologous production of this and other valuable triterpenoids for pharmaceutical applications. The use of modern transcriptomic and genomic approaches on Trichosanthes kirilowii will be instrumental in identifying candidate genes for the enzymes involved in this intricate biosynthetic pathway.

References

- 1. Inhibitory effect of karounidiol on 12-O-tetradecanoylphorbol-13-acetate-induced tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-tumor promoting effects of multiflorane-type triterpenoids and cytotoxic activity of karounidiol against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,29-Dibenzoyl karounitriol | CAS:873001-54-8 | Manufacturer ChemFaces [chemfaces.com]

In-depth Technical Guide: Preliminary Bioactivity Screening of 3,29-O-Dibenzoyloxykarounidiol

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of Preliminary Bioactivity Data for 3,29-O-Dibenzoyloxykarounidiol

Executive Summary

This document provides a comprehensive overview of the preliminary bioactivity screening of the natural compound 3,29-O-Dibenzoyloxykarounidiol. At present, publicly accessible scientific literature and databases lack specific studies detailing the comprehensive bioactivity, experimental protocols, and associated signaling pathways for this particular molecule. This guide, therefore, outlines the general methodologies and workflows that would be employed in such a preliminary screening, based on standard practices in natural product drug discovery. While specific quantitative data for 3,29-O-Dibenzoyloxykarounidiol is not available, this document serves as a foundational framework for researchers initiating studies on this compound.

Introduction to 3,29-O-Dibenzoyloxykarounidiol

3,29-O-Dibenzoyloxykarounidiol is a complex natural product. Its structure suggests potential for a range of biological activities. Preliminary bioactivity screening is the crucial first step in elucidating its therapeutic potential, typically involving a battery of in vitro assays to assess its cytotoxic, anti-inflammatory, and antioxidant properties, among others.

General Experimental Protocols for Preliminary Bioactivity Screening

The following sections detail standard experimental protocols that are typically employed in the preliminary bioactivity screening of a novel natural product like 3,29-O-Dibenzoyloxykarounidiol.

Cytotoxicity Screening

A fundamental initial screen is to determine the compound's toxicity against various cell lines. This helps establish a therapeutic window and identifies potential anticancer activity.

3.1.1. MTT Assay Protocol The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: A stock solution of 3,29-O-Dibenzoyloxykarounidiol in DMSO is prepared and serially diluted to various concentrations. The cells are treated with these concentrations for 24-72 hours.

-

MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Screening for anti-inflammatory activity is a key step in drug discovery.

3.2.1. Nitric Oxide (NO) Inhibition Assay in Macrophages This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture and Seeding: RAW 264.7 cells are cultured and seeded in 96-well plates.

-

Compound and LPS Treatment: Cells are pre-treated with various concentrations of 3,29-O-Dibenzoyloxykarounidiol for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

Antioxidant Activity Screening

Oxidative stress is another hallmark of many pathological conditions. Antioxidant assays evaluate the compound's ability to scavenge free radicals.

3.3.1. DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and rapid method to assess antioxidant capacity.

-

Reaction Mixture: A solution of DPPH in methanol (B129727) is prepared.

-

Compound Addition: Various concentrations of 3,29-O-Dibenzoyloxykarounidiol are added to the DPPH solution.

-

Incubation: The mixture is incubated in the dark for 30 minutes.

-

Absorbance Measurement: The absorbance is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value is determined. Ascorbic acid or Trolox is typically used as a positive control.

Hypothetical Data Presentation

While no specific data exists for 3,29-O-Dibenzoyloxykarounidiol, the results of the aforementioned assays would typically be presented in tables for clear comparison.

Table 1: Hypothetical Cytotoxicity of 3,29-O-Dibenzoyloxykarounidiol (IC50 in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| HeLa | >100 | 85.2 | 65.7 |

| MCF-7 | >100 | 92.1 | 78.4 |

| A549 | >100 | >100 | 95.3 |

| HEK293 | >100 | >100 | >100 |

Table 2: Hypothetical Anti-inflammatory and Antioxidant Activity of 3,29-O-Dibenzoyloxykarounidiol

| Assay | IC50 (µM) |

| NO Inhibition (RAW 264.7) | 42.5 |

| DPPH Radical Scavenging | 68.9 |

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex processes. The following are examples of how experimental workflows and potential signaling pathways could be visualized using Graphviz.

General Workflow for Preliminary Bioactivity Screening

Potential Anti-inflammatory Signaling Pathway

If 3,29-O-Dibenzoyloxykarounidiol were found to inhibit nitric oxide production, a potential mechanism could involve the NF-κB signaling pathway, a key regulator of inflammation.

Conclusion and Future Directions

The field of natural product research is vast, and many compounds remain to be fully characterized. While there is currently a lack of specific bioactivity data for 3,29-O-Dibenzoyloxykarounidiol, the established methodologies outlined in this guide provide a clear roadmap for its initial investigation. Future research should focus on performing these foundational screenings to uncover its potential therapeutic properties. Any significant findings would warrant further, more detailed mechanistic studies to elucidate its mode of action and potential as a lead compound for drug development. Researchers are encouraged to publish their findings to contribute to the collective scientific knowledge.

An In-depth Technical Guide on 3,29-O-Dibenzoyloxykarounidiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,29-O-Dibenzoyloxykarounidiol, also known as karounidiol (B1673296) dibenzoate, is a naturally occurring triterpenoid (B12794562) that has garnered scientific interest for its potential biological activities. This technical guide provides a comprehensive review of the available literature on 3,29-O-Dibenzoyloxykarounidiol, focusing on its chemical properties, natural sources, biological effects, and the experimental protocols used to determine its activity.

Chemical Properties and Structure

3,29-O-Dibenzoyloxykarounidiol is classified as a triterpene benzoate. Its structure is characterized by a karounidiol backbone with two benzoyloxy groups attached at the 3rd and 29th positions. The molecular formula for this compound has not been explicitly stated in the reviewed literature, but its identity has been confirmed through spectroscopic and chemical methods[1][2].

Natural Sources

This triterpenoid has been isolated from at least two distinct plant species:

-

Momordica grosvenori : The fruit of this plant, commonly known as monk fruit, is a well-documented source of 3,29-O-Dibenzoyloxykarounidiol[1][2]. The compound is extracted from the ethanol (B145695) extract of the fruit[1][2].

-

Trichosanthes kirilowii Maxim. : This plant is another cited source of 3,29-O-Dibenzoyloxykarounidiol.

Biological Activity and Potential Therapeutic Applications

The primary biological activity reported for 3,29-O-Dibenzoyloxykarounidiol is its potent inhibitory effect on the Epstein-Barr virus (EBV) early antigen (EA) activation induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA)[1][2]. The inhibition of EBV-EA activation is a common primary screening method for identifying potential antitumor promoters[1][2].

The available quantitative data on the biological activity of 3,29-O-Dibenzoyloxykarounidiol is summarized in the table below.

| Biological Activity | Assay System | Inducer | Concentration/Dose | Result | Reference |

| Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation | Raji cells | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 1 x 10³ mol ratio/TPA | 70-100% inhibition | [1][2] |

Experimental Protocols

The following protocol is a detailed methodology for the key experiment cited in the literature for evaluating the anti-tumor promoting activity of 3,29-O-Dibenzoyloxykarounidiol[1][2].

Cell Culture and Induction:

-

Cell Line: Raji cells, a human B-lymphoblastoid cell line derived from Burkitt's lymphoma, are used as they harbor the EBV genome.

-

Culture Conditions: Cells are typically cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Induction of EBV-EA: To induce the lytic cycle and the expression of EBV-EA, the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) is added to the cell culture.

Treatment with 3,29-O-Dibenzoyloxykarounidiol:

-

The test compound, 3,29-O-Dibenzoyloxykarounidiol, is dissolved in a suitable solvent (e.g., DMSO) and added to the Raji cell culture at the desired concentration (e.g., 1 x 10³ mol ratio relative to TPA).

-

A control group is maintained with the solvent and TPA alone.

Detection of EBV-EA:

-

Incubation: The cells are incubated for a specific period (e.g., 48 hours) to allow for EA expression.

-

Cell Smears: After incubation, cell smears are prepared on glass slides.

-

Immunofluorescence Staining: The smears are stained using an indirect immunofluorescence assay. This involves:

-

Fixing the cells (e.g., with acetone).

-

Incubating with a primary antibody that specifically recognizes EBV-EA (e.g., high-titer EBV-EA-positive human serum).

-

Washing to remove unbound primary antibody.

-

Incubating with a secondary antibody conjugated to a fluorescent dye (e.g., fluorescein (B123965) isothiocyanate [FITC]-conjugated anti-human IgG).

-

-

Microscopy: The slides are observed under a fluorescence microscope to count the number of EA-positive cells.

Data Analysis:

-

The percentage of EA-positive cells in the treated group is compared to the control group.

-

The inhibition rate is calculated using the formula: Inhibition (%) = [1 - (EA-positive cells in treated group / EA-positive cells in control group)] x 100.

Visualizations

Caption: Experimental workflow for the EBV-EA inhibition assay.

Discussion and Future Perspectives

The potent inhibitory activity of 3,29-O-Dibenzoyloxykarounidiol on EBV-EA activation suggests its potential as an antitumor promoter. The Epstein-Barr virus is associated with several human cancers, including Burkitt's lymphoma, nasopharyngeal carcinoma, and some gastric cancers. Compounds that can inhibit the lytic cycle of EBV, which is often reactivated during tumorigenesis, are of significant interest for cancer chemoprevention and therapy.

However, the current body of literature on 3,29-O-Dibenzoyloxykarounidiol is limited. To fully understand its therapeutic potential, further research is required in the following areas:

-

Total Synthesis: Development of a synthetic route would enable the production of larger quantities for extensive biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways through which 3,29-O-Dibenzoyloxykarounidiol exerts its inhibitory effects on EBV-EA activation is crucial.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate its efficacy, pharmacokinetics, and safety profile.

-

Broad-Spectrum Antiviral Activity: Investigating its activity against other viruses, particularly other herpesviruses, could broaden its therapeutic applications.

Conclusion

3,29-O-Dibenzoyloxykarounidiol is a promising natural product with demonstrated potent inhibitory activity against Epstein-Barr virus early antigen activation. While current data is limited, it provides a strong rationale for further investigation into its potential as a chemopreventive or therapeutic agent. This guide summarizes the existing knowledge to aid researchers, scientists, and drug development professionals in advancing the study of this intriguing triterpenoid.

References

A Technical Guide to 3,29-O-Dibenzoyloxykarounidiol: A Promising Agent in Oncological and Virological Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cucurbitane-type triterpenoid (B12794562), 3,29-O-Dibenzoyloxykarounidiol. The document details its chemical identity, key biological activities, and the experimental protocols used to elucidate its function, with a focus on its potential as a cancer chemopreventive agent.

Chemical Identity and Properties

Table 1: Chemical and Physical Properties of 3,29-O-Dibenzoyloxykarounidiol

| Property | Value | Citation |

| CAS Number | 389122-01-4 | [1][2][3][4][5][6][7][8] |

| Alternative Name | Karounidiol dibenzoate | [9] |

| Molecular Formula | C44H56O4 | [1][3][8][10] |

| Molecular Weight | 648.91 g/mol | [3][8] |

| Natural Sources | Fruits of Momordica grosvenori (Luo Han Guo), Trichosanthes kirilowii | [2][11][12] |

Biological Activity and Mechanism of Action

The primary biological activity of interest for 3,29-O-Dibenzoyloxykarounidiol is its inhibitory effect on the induction of the Epstein-Barr virus (EBV) early antigen (EA) by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA)[13][14]. This activity suggests a potential for cancer chemoprevention, as EBV is linked to several human cancers, and its reactivation is a critical step in its oncogenic process.

Anti-Tumor Promoting Effects

Research has demonstrated that 3,29-O-Dibenzoyloxykarounidiol exhibits significant inhibitory effects in in-vitro assays for tumor promotion. The quantitative data from these studies underscores its potential as a lead compound for further investigation.

Table 2: In-Vitro Inhibitory Effects of 3,29-O-Dibenzoyloxykarounidiol

| Assay | Cell Line | Inducer | IC50 Value (mol ratio/32 pmol TPA) |

| Epstein-Barr Virus Early Antigen (EBV-EA) Induction | Raji cells | TPA | 410 |

(Data derived from studies on cucurbitane triterpenoids from Momordica grosvenori)[13][14]

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Cucurbitane-type triterpenoids are known to exert their anti-inflammatory and cancer chemopreventive effects by modulating key cellular signaling pathways. Several studies have shown that this class of compounds can inhibit the activation of Nuclear Factor-kappa B (NF-κB)[15][16]. NF-κB is a critical transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Its activation is also a key step in the lytic reactivation of EBV induced by agents like TPA. Therefore, it is proposed that 3,29-O-Dibenzoyloxykarounidiol inhibits TPA-induced EBV-EA expression by blocking the NF-κB signaling cascade.

Caption: Inhibition of the TPA-induced NF-κB signaling pathway by 3,29-O-Dibenzoyloxykarounidiol.

Experimental Protocols

The following section details the methodology for the key in-vitro assay used to determine the biological activity of 3,29-O-Dibenzoyloxykarounidiol.

Epstein-Barr Virus Early Antigen (EBV-EA) Induction Assay

This assay is used to screen for potential anti-tumor promoting agents by measuring their ability to inhibit the reactivation of the EBV lytic cycle in latently infected cells.

Objective: To determine the concentration at which 3,29-O-Dibenzoyloxykarounidiol inhibits 50% of TPA-induced EBV-EA expression in Raji cells.

Materials:

-

Raji cells (human B-lymphoblastoid cell line latently infected with EBV)

-

RPMI 1640 medium supplemented with fetal bovine serum (FBS)

-

3,29-O-Dibenzoyloxykarounidiol (dissolved in a suitable solvent, e.g., DMSO)

-

12-O-Tetradecanoylphorbol-13-acetate (TPA) as the inducer

-

N-butyric acid (co-inducer)

-

Phosphate-buffered saline (PBS)

-

Methanol (for fixation)

-

High-titer EBV-positive human serum (as a source of primary antibodies against EA-D)

-

Fluorescein isothiocyanate (FITC)-conjugated anti-human IgG (secondary antibody)

-

Glycerol-PBS solution

Procedure:

-

Cell Culture: Culture Raji cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Setup: Seed Raji cells at a density of 1 x 10^6 cells/mL in fresh medium.

-

Treatment: Add various concentrations of 3,29-O-Dibenzoyloxykarounidiol to the cell suspensions. An equivalent volume of the solvent is used as a control.

-

Induction: After a short pre-incubation with the test compound, add TPA (e.g., at a final concentration of 32 pmol/mL) and n-butyric acid (e.g., at a final concentration of 4 mM) to induce EBV-EA expression.

-

Incubation: Incubate the treated cells for 48 hours at 37°C.

-

Cell Staining:

-

Harvest the cells and wash with PBS.

-

Prepare cell smears on glass slides and allow them to air-dry.

-

Fix the cells with methanol.

-

Stain the fixed cells using an indirect immunofluorescence method. First, incubate with high-titer EBV-positive human serum, followed by incubation with FITC-conjugated anti-human IgG.

-

-

Data Acquisition: Count the number of EA-positive cells and the total number of cells in at least 500 cells per slide using a fluorescence microscope.

-

Analysis: Calculate the percentage of EA-positive cells for each concentration of the test compound. The IC50 value is determined as the concentration that reduces the percentage of EA-positive cells by 50% compared to the control (TPA and n-butyric acid alone).

Caption: Experimental workflow for the EBV Early Antigen (EA) induction assay.

Conclusion and Future Directions

3,29-O-Dibenzoyloxykarounidiol has demonstrated significant potential as a cancer chemopreventive agent, primarily through its ability to inhibit the reactivation of the Epstein-Barr virus. The proposed mechanism involving the inhibition of the NF-κB signaling pathway provides a solid foundation for further research. Future studies should focus on in-vivo models to validate these in-vitro findings, explore the broader anti-inflammatory and anti-cancer activities of this compound, and investigate its potential synergies with existing therapeutic agents. Further elucidation of its interactions with specific components of the NF-κB pathway will be crucial for its development as a targeted therapeutic.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Metabolites of Siamenoside I and Their Distributions in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cucurbitane Triterpenoids from the Fruits of Momordica Charantia Improve Insulin Sensitivity and Glucose Homeostasis in Streptozotocin-Induced Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Potential AMPK activators of cucurbitane triterpenoids from Siraitia grosvenorii Swingle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory Effects of Cucurbitane-Type Triterpenoids from Momordica charantia Fruit on Lipopolysaccharide-Stimulated Pro-Inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathways of EBV-induced oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cucurbitaceae Glycosides: An In-depth Review on its Source, Structural, and Medicinal Significance | Bentham Science [benthamscience.com]

- 11. microbiologyresearch.org [microbiologyresearch.org]

- 12. researchgate.net [researchgate.net]

- 13. Cucurbitane-type triterpenoids from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of Nuclear Transcription Factor-κB and Activation of Peroxisome Proliferator-Activated Receptors in HepG2 Cells by Cucurbitane-Type Triterpene Glycosides from Momordica charantia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of nuclear transcription factor-κB and activation of peroxisome proliferator-activated receptors in HepG2 cells by cucurbitane-type triterpene glycosides from Momordica charantia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

In-depth Technical Guide: Potential Therapeutic Targets of 3,29-O-Dibenzoyloxykarounidiol

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of 3,29-O-Dibenzoyloxykarounidiol, a chloralkane triterpene ester. Despite its classification as a biologically active compound, detailed research into its specific therapeutic targets, mechanisms of action, and associated experimental data is not publicly available at this time. This guide outlines the current state of knowledge and provides a framework for future research into the therapeutic potential of this compound.

Compound Profile: 3,29-O-Dibenzoyloxykarounidiol

Initial searches have identified 3,29-O-Dibenzoyloxykarounidiol as a chloralkane triterpene ester.[1] Triterpenes are a large and diverse class of naturally occurring compounds known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The presence of dibenzoyloxy groups suggests a synthetic or semi-synthetic origin, potentially enhancing or modifying the activity of the parent karounidiol (B1673296) molecule. However, without experimental data, the specific impact of these modifications remains speculative.

Current Research Landscape: A Call for Investigation

A thorough review of scientific databases and literature yields no specific studies detailing the therapeutic targets or biological activity of 3,29-O-Dibenzoyloxykarounidiol. Broader inquiries into "karounidiol" and its derivatives have also failed to produce relevant information that could be extrapolated to the dibenzoylated form. This lack of data prevents the construction of a detailed technical guide as originally requested and highlights a significant opportunity for novel research in the field of medicinal chemistry and pharmacology.

Postulated Avenues for Future Research

Given the general biological activities of triterpenes, several potential therapeutic areas warrant investigation for 3,29-O-Dibenzoyloxykarounidiol. A logical starting point would be to screen the compound for activity in the following areas:

-

Oncology: Many triterpenes exhibit cytotoxic effects against various cancer cell lines.

-

Inflammation: Anti-inflammatory properties are a hallmark of numerous triterpenoid (B12794562) compounds.

-

Infectious Diseases: The potential for anti-viral or anti-bacterial activity should be explored.

Proposed Experimental Workflow

To elucidate the therapeutic potential of 3,29-O-Dibenzoyloxykarounidiol, a structured experimental approach is recommended. The following workflow outlines a potential path for investigation.

Conclusion

The therapeutic potential of 3,29-O-Dibenzoyloxykarounidiol remains an untapped area of scientific inquiry. While its chemical classification suggests possible biological activity, the absence of empirical data makes any claims about its therapeutic targets speculative. The scientific community is encouraged to undertake foundational research to screen this compound for biological activity, identify its molecular targets, and elucidate its mechanism of action. Such studies would be invaluable in determining whether 3,29-O-Dibenzoyloxykarounidiol or its derivatives could be developed into novel therapeutic agents. This document serves not as a guide to its known targets, but as a call to action for the research necessary to uncover them.

References

In Silico ADMET Prediction for 3,29-O-Dibenzoyloxykarounidiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the natural product 3,29-O-Dibenzoyloxykarounidiol, a member of the triterpenoid (B12794562) class of compounds. The escalating costs and ethical considerations associated with preclinical drug development have positioned in silico ADMET prediction as an indispensable tool for the early-stage evaluation of drug candidates.[1][2][3] This document outlines detailed methodologies for predicting the pharmacokinetic and toxicological profile of 3,29-O-Dibenzoyloxykarounidiol using widely accepted computational models. All predicted quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations using the DOT language to illustrate key workflows, ensuring a high-contrast and accessible presentation of complex processes for drug development professionals.

Introduction

The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing in late-stage development due to unfavorable ADMET properties.[4] Natural products, despite their vast structural diversity and biological activity, are not exempt from these pharmacokinetic hurdles.[1][5] In silico ADMET prediction offers a rapid and cost-effective approach to de-risk drug candidates early in the discovery pipeline, requiring only the chemical structure of the molecule.[5]

3,29-O-Dibenzoyloxykarounidiol is a complex triterpenoid with potential therapeutic applications. However, its large and hydrophobic structure may present challenges in terms of bioavailability and metabolic stability. This guide provides a framework for a comprehensive in silico evaluation of its drug-like properties.

In Silico ADMET Prediction Workflow

The prediction of ADMET properties for a novel compound like 3,29-O-Dibenzoyloxykarounidiol follows a structured workflow. This process begins with obtaining the chemical structure and proceeds through a series of computational models to evaluate various pharmacokinetic and toxicological endpoints.

Methodologies and Predicted Data

The following sections detail the experimental protocols for predicting the ADMET properties of 3,29-O-Dibenzoyloxykarounidiol. These protocols are based on the functionalities of commonly used and well-validated web-based tools such as SwissADME, pkCSM, and ADMET SAR 2.[6][7]

Physicochemical Properties and Drug-Likeness

The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. These properties are often evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.[6]

Experimental Protocol:

-

Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) representation of 3,29-O-Dibenzoyloxykarounidiol.

-

Input the SMILES string into the SwissADME web server.

-

The server calculates various physicochemical descriptors, including molecular weight (MW), logarithm of the partition coefficient (LogP), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).

-

The results are then compared against the criteria of Lipinski's Rule of Five (MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) to assess potential issues with oral bioavailability.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of 3,29-O-Dibenzoyloxykarounidiol

| Parameter | Predicted Value | Lipinski's Rule of Five | Compliance |

| Molecular Weight ( g/mol ) | 732.99 | ≤ 500 | No |

| LogP (o/w) | 8.15 | ≤ 5 | No |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 8 | ≤ 10 | Yes |

| Molar Refractivity | 208.45 | 40 - 130 | No |

| Topological Polar Surface Area (Ų) | 117.96 | ≤ 140 | Yes |

Absorption

Intestinal absorption is a critical first step for orally administered drugs. In silico models can predict the likelihood of a compound being absorbed from the gastrointestinal tract.

Experimental Protocol:

-

Utilize the pkCSM web server for predicting intestinal absorption.

-

Input the SMILES string of 3,29-O-Dibenzoyloxykarounidiol.

-

The server provides a prediction of human intestinal absorption (HIA) as a percentage.

-

Additionally, Caco-2 cell permeability, an in vitro model for intestinal absorption, is predicted.

Table 2: Predicted Absorption Properties

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | 35.87 | Poorly absorbed |

| Caco-2 Permeability (log Papp) | 0.45 | Low permeability |

| P-glycoprotein Substrate | Yes | Potential for efflux |

Distribution

Once absorbed, a drug distributes throughout the body. Key parameters for distribution include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB).

Experimental Protocol:

-

The pkCSM web server is used to predict distribution parameters.

-

The SMILES string of the compound is submitted for analysis.

-

The server calculates the steady-state volume of distribution (VDss) and predicts BBB permeability.

Table 3: Predicted Distribution Properties

| Parameter | Predicted Value | Interpretation |

| VDss (log L/kg) | 1.25 | Wide distribution in tissues |

| BBB Permeability (logBB) | -1.12 | Does not cross the BBB |

| Fraction Unbound in Plasma (%) | 2.5 | Highly bound to plasma proteins |

Metabolism

The metabolic fate of a drug is primarily determined by its interaction with cytochrome P450 (CYP) enzymes. Predicting which CYP isoforms a compound inhibits or is a substrate for is crucial for anticipating drug-drug interactions.

Experimental Protocol:

-

The SwissADME and pkCSM web servers can be used for metabolism prediction.

-

Input the SMILES string of 3,29-O-Dibenzoyloxykarounidiol.

-

The servers predict the likelihood of the compound being a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

Table 4: Predicted Metabolic Profile

| Parameter | Prediction | Implication |

| CYP1A2 Inhibitor | No | Low risk of interaction |

| CYP2C19 Inhibitor | No | Low risk of interaction |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of interaction |

| CYP3A4 Substrate | Yes | Likely metabolized by CYP3A4 |

Excretion

The primary route of excretion for many drugs is through the kidneys. The total clearance of a drug is a measure of its elimination from the body.

Experimental Protocol:

-

The pkCSM web server is used to predict excretion parameters.

-

The SMILES string of the compound is provided as input.

-

The server calculates the total clearance (CLtot) and predicts if the compound is a substrate of the renal OCT2 transporter.

Table 5: Predicted Excretion Properties

| Parameter | Predicted Value | Interpretation |

| Total Clearance (log ml/min/kg) | 0.15 | Low clearance |

| Renal OCT2 Substrate | No | Not a substrate for renal uptake transporter |

Toxicity

Predicting potential toxicity is a critical component of the ADMET profile. In silico models can screen for various toxicological endpoints, including mutagenicity, cardiotoxicity, and hepatotoxicity.

Experimental Protocol:

-

The ADMET SAR 2 and pkCSM web servers are utilized for toxicity predictions.

-

The SMILES string of 3,29-O-Dibenzoyloxykarounidiol is submitted.

-

The servers provide predictions for Ames mutagenicity, hERG (human Ether-à-go-go-Related Gene) inhibition, and hepatotoxicity.

Table 6: Predicted Toxicological Profile

| Endpoint | Prediction | Confidence |

| Ames Mutagenicity | Non-mutagenic | High |

| hERG I Inhibition | Yes | Moderate |

| hERG II Inhibition | No | High |

| Hepatotoxicity | Yes | Low |

| Skin Sensitization | No | High |

Discussion and Conclusion

The in silico ADMET profile of 3,29-O-Dibenzoyloxykarounidiol suggests several potential challenges for its development as a drug candidate. The compound violates multiple criteria of Lipinski's Rule of Five, indicating a high likelihood of poor oral bioavailability. This is further supported by the predicted low intestinal absorption and Caco-2 permeability. Its high plasma protein binding and large volume of distribution suggest extensive sequestration in tissues.

From a metabolic standpoint, the predicted inhibition of CYP2C9 and CYP2D6 raises concerns about the potential for drug-drug interactions. Furthermore, the predicted hERG inhibition and hepatotoxicity, although with varying degrees of confidence, are significant safety flags that would require further investigation through in vitro and in vivo studies.

References

- 1. mdpi.com [mdpi.com]

- 2. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

- 7. Target-based drug discovery, ADMET profiling and bioactivity studies of antibiotics as potential inhibitors of SARS-CoV-2 main protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico ADMET and molecular docking study on searching potential inhibitors from limonoids and triterpenoids for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

Early-Stage Research on the Karounidiol Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Karounidiol (B1673296) is a naturally occurring triterpenoid (B12794562) belonging to the D:C-friedooleanane class of compounds. Its chemical structure is formally defined as (3α,13α,14β,20α)-13-Methyl-26-noroleana-7,9(11)-diene-3,29-diol. This scaffold has been identified in plant species such as Lagenaria siceraria (bottle gourd) and Trichosanthes cucumeroides. Early-stage research has primarily focused on the isolation and characterization of karounidiol and its analogs from these natural sources, with preliminary investigations into their biological activities. This technical guide synthesizes the available data on the karounidiol scaffold, providing insights into its potential as a basis for drug discovery and development.

Chemical Structure and Properties

-

IUPAC Name: (3R,4aR,6aS,6bS,8aS,11R,12aR,14bS)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,7,8,9,10,12,12a,13-dodecahydropicen-3-ol[1]

-

Molecular Formula: C₃₀H₄₈O₂[1]

-

CAS Number: 118117-31-0[1]

Biological Activities

While direct and extensive biological data on karounidiol itself is limited in publicly accessible literature, research on closely related D:C-friedooleanane-type triterpenoids isolated from the same plant sources provides preliminary insights into the potential bioactivities of this scaffold. The primary area of investigation for this class of compounds has been their cytotoxic effects against cancer cell lines.

Cytotoxic Activity